Ethyl 4-(piperidin-4-yl)butanoate hydrochloride
Overview
Description
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is an organic compound that belongs to the class of compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C11H22ClNO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a piperidine ring attached to a butanoate group. The molecular formula is C11H22ClNO2 . The average mass is 235.751 Da and the monoisotopic mass is 235.133911 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride include a molecular formula of C11H22ClNO2 and an average mass of 235.751 Da . More specific properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is synthesized from piperidine-4-carboxylic acid and ethyl carbonochloridate, used in the preparation of compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This synthesis process is noted for its reasonable overall yield and easy availability of starting materials (Zheng Rui, 2010).
Applications in Organic Chemistry
- The compound is used in conjugate and direct addition reactions in organic chemistry, forming novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines in one-pot reactions. This indicates its versatility in the creation of complex organic molecules (F. Latif et al., 2003).
Role in Anticancer Research
- Ethyl 4-(piperidin-4-yl)butanoate hydrochloride derivatives, like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have shown significant cytotoxicity towards murine and human tumor cells, revealing their potential as a new class of cytotoxic and anticancer agents (J. Dimmock et al., 1998).
Biomedical Applications
- In the field of biomedical applications, Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is used in the synthesis of biodegradable poly(β–amino esters), which have potential applications in gene delivery and other specific biomedical applications (L. Martino et al., 2012).
Structural Analysis and Drug Design
- The compound's derivatives are used in synthesizing novel scaffolds for drug design, as seen in the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating its role in the development of new pharmaceutical compounds (O. Bekircan & H. Bektaş, 2008).
properties
IUPAC Name |
ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPWYBAVVLQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676382 | |
Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride | |
CAS RN |
473987-07-4 | |
Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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